Pyrrolo[3,4-b]indole
Description
Structure
2D Structure
Properties
CAS No. |
247-01-8 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
pyrrolo[3,4-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H |
InChI Key |
AIKRNPPDTQIQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[3,4-b]indole typically involves the cyclization of indole derivatives. One common method includes the reaction of 3-trifluoroacetylindole with lithiated amines, followed by bromination and cyclization using tri-n-butyltin hydride . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure, which is then further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as atom-economical reactions, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Key Reaction Pathways
The reactivity of pyrrolo[3,4-b]indole is influenced by its fused heterocyclic structure, enabling diverse transformations:
Lithiation-Alkylation
-
Mechanism : Lithiation at the C-1 position (via LDA/MeI) introduces methyl groups, forming 1-methyl-1,4-dihydropyrrolo[3,4-b]indolones.
-
Application : Facilitates further functionalization (e.g., epoxidation with m-CPBA) .
Radical Cyclization
-
Mechanism : Bromination of indole amides → tri-n-butyltin hydride-induced 1,5-radical translocation → 5-endo-trig cyclization to form dihydropyrroloindolones.
Quinodimethane Generation
-
Mechanism : Deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles (e.g., via Angeli’s salt) generates reactive indole-2,3-quinodimethanes.
-
Application : Use in [4+2] cycloadditions for constructing complex heterocycles .
Functionalization and Derivatives
Substitution patterns and functional groups significantly influence reactivity:
Fischer Indolization
The reaction involves nucleophilic attack of phenylhydrazine on a pyrrolidinedione, followed by cyclization and elimination of water. Substituent effects (e.g., benzyl groups) stabilize intermediates, enabling selective synthesis .
Radical Cyclization
The radical pathway involves:
-
Amidation : Indole reacts with lithiated amines to form amides.
-
Bromination : Introduces a leaving group for radical initiation.
-
Cyclization : Bu₃SnH transfers a hydrogen atom, triggering a 1,5-shift and cyclization to form the fused ring system .
Challenges and Limitations
-
Functionalization : Certain substitutions (e.g., N-phenylsulfonyl) remain elusive due to side reactions .
-
Scalability : Some methods (e.g., radical cyclization) require specialized reagents or conditions, limiting practicality .
References
-
Saulnier et al. (2021) Arkivoc.
-
Welch et al. (1997) J. Chem. Soc., Chem. Commun.
-
Samsoniya et al. (1997) Russ. Chem. Rev.
-
Badenock et al. (2018) Arkivoc.
-
Li et al. (2020) ACS Chem. Biol.
Scientific Research Applications
Pyrrolo[3,4-b]indoles are synthetic analogs of indole-2,3-quinodimethanes that are of great interest in synthesis and chemistry . Research has explored the applications of pyrrolo[3,4-b]indole derivatives in diverse scientific fields.
Scientific Research Applications
- Diels-Alder Reactions Diels-Alder reactions using furo[3,4-b]pyrroles result in indoles following the dehydration of primary cycloadducts . Pyrrolo[3,4-b]indoles undergo high-yielding Diels-Alder cycloaddition with acetylenic dienophiles, followed by acid treatment to yield carbazoles, which can be applied to synthesize antiostatins . Furoindoles also undergo a variety of Diels-Alder reactions .
- Drug Discovery and Bioactivity Pyrrolo[3,4-d]pyridazinone derivatives are designed as potential analgesic anti-inflammatory agents that inhibit cyclooxygenase . Studies of pyrrolo[3,4-d]pyridazinone derivatives have shown that they strongly inhibit cyclooxygenase, have a better affinity to the COX-2 isoenzyme, and exert promising anti-oxidant activity . Researchers have synthesized and characterized 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as mutant EGFR/BRAF pathway inhibitors with antiproliferative activity .
- Synthesis Methods A new series of indolenines with pyrazolo[3,4-b]pyridines can be synthesized with high yield through the acid-catalyzed reaction of 2-((1H-indol-3-yl)(phenyl)methylidene)hydrazine with a series of aldehydes . Additional methods detail the synthesis of pyrrolo[3,4-b]indoles from 2- and 3-nitroindoles .
- Reactant studies Studies have explored the reactivity of ethyl nitrosoacrylate toward pyrrole, indole, and pyrrolo[3,2-c]carbazole . Indoles substituted at the 2- or 3-position with electron-withdrawing groups undergo nucleophilic addition, 1,3-dipolar cycloaddition, and Diels-Alder reactions to yield indoles, pyrroloindoles, and carbazoles .
Mechanism of Action
The mechanism of action of pyrrolo[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolo[3,4-b]pyridine
Structural Features : A fused pyrrole-pyridine system, differing from pyrrolo[3,4-b]indole by replacing the indole benzene ring with a pyridine.
Synthesis :
- Three-Component Reactions: Base-promoted reactions of β-enamino imides, aromatic aldehydes, and malononitrile derivatives yield functionalized pyrrolo[3,4-b]pyridines .
- Ugi–Zhu Reaction: Used to synthesize pyrrolo[3,4-b]pyridin-5-ones, which are aza-analogues of isoindolinones with antidiabetic and antiviral activity . Applications: Acts as a dipeptidyl peptidase-4 (DPP4) inhibitor for diabetes treatment and exhibits anti-epileptic activity .
Furo[3,4-b]indole
Structural Features : Contains a fused furan and indole ring, differing in electronic properties due to the oxygen atom in the furan.
Synthesis :
- Acid-Catalyzed Cyclization : Ethyl glyoxylate undergoes C-2 lithiation and acid-induced cyclization to form furo[3,4-b]indole. Historically, synthesis required multi-step, unstable processes, but recent methods improve efficiency .
Applications : Serves as an indole-2,3-dione analogue in studies of heterocyclic reactivity .
Pyrrolo[2,3-b]indole
Structural Features : Positional isomer of this compound, with the pyrrole fused at the indole’s C-2 and C-3 positions.
Synthesis :
- Abnormal Barton–Zard Reaction: Reaction of 3-nitroindoles under specific conditions leads to pyrrolo[2,3-b]indole formation instead of the [3,4-b] isomer .
Pyrrolo[3,4-b]quinoline
Structural Features: Fused pyrrole-quinoline system, extending conjugation compared to this compound. Synthesis:
- Three-Component Reactions: Cyclic diketones (e.g., dimedone) react with β-enamino imides and aldehydes to form pyrrolo[3,4-b]quinolines . Applications: Explored for optical materials and as intermediates in polycyclic heterocycle synthesis.
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency: this compound synthesis via radical cyclization is more atom-economical than traditional Fischer indole methods, avoiding substituted pyrrolidinedione precursors .
- Structural Influence on Reactivity : The electron-withdrawing nitro group in 2-nitroindoles directs cycloaddition regioselectivity, favoring this compound over other isomers .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for pyrrolo[3,4-b]indole derivatives, and how do experimental conditions influence product yield?
- Methodological Answer : The synthesis of this compound derivatives often involves Fischer indolization, lithiation-alkylation sequences, or cycloaddition reactions. For example, Fischer indolization of 2,3-dioxopyrrolidines with substituted hydrazines generates pyrrolo[3,4-b]indol-3(2H)-ones, with yields dependent on nitrogen substituents and reaction temperature . Lithiation-alkylation of pyrrolo[3,4-b]indolones (e.g., using LDA at −78°C) enables C-1 functionalization but requires precise control to avoid over-alkylation . Optimizing solvent polarity (e.g., DMSO vs. THF) and stoichiometry of reagents can improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- H/C NMR : Assign shifts using tetramethylsilane (TMS) as a reference. Aromatic protons in pyrrolo[3,4-b]indoles typically resonate between δ 6.5–8.5 ppm, while carbonyl carbons appear at ~170–190 ppm .
- Mass Spectrometry (EI-CI) : Confirm molecular ions and fragmentation patterns. For example, pyrrolo[3,4-b]indolones show prominent [M] peaks, with fragmentation indicating loss of substituents like benzyl groups .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in the tautomeric equilibrium of pyrrolo[3,4-b]pyridin-5-ones .
Advanced Research Questions
Q. How can chemoselectivity challenges in cross-cycloaddition reactions for this compound synthesis be addressed?
- Methodological Answer : Cross-cycloaddition of isocyanides with 2-isocyanochalcones requires careful tuning of electronic and steric effects. DFT calculations suggest that electron-deficient isocyanides favor 1,4-diazabutatriene intermediates, which undergo intramolecular [3+2]-cyclization to pyrrolo[3,4-b]indoles. Use bulky substituents (e.g., aryl groups) to suppress homodimerization and enhance heterodimer selectivity .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel this compound analogs?
- Methodological Answer : Contradictions often arise from tautomerism or regioisomerism. For example:
- Tautomeric Equilibria : Use variable-temperature NMR to observe dynamic exchange, as seen in pyrrolo[3,4-b]pyridin-5-ones .
- Regioisomerism : Combine NOESY (to probe spatial proximity) and HMBC (to correlate H-C couplings) for unambiguous assignments . Cross-validate with computational methods (e.g., DFT-optimized structures) .
Q. How can computational methods predict the reactivity of this compound intermediates in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates. For instance, DFT studies on isocyanide cycloadditions reveal that the activation energy for 1,4-diazabutatriene formation dictates reaction feasibility. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets provides reliable predictions .
Methodological Guidance
Q. How to design a research question for this compound studies using the PICOT framework?
- Answer : Apply the PICOT framework:
- Population/Problem : this compound derivatives with unsubstituted N(4) positions.
- Intervention : Lithiation-alkylation under cryogenic conditions.
- Comparison : Traditional Fischer indolization vs. modern cycloaddition.
- Outcome : Improved regioselectivity and yield.
- Time : Reaction completion within 6–12 hours.
This structure ensures feasibility and relevance .
Q. What steps minimize threats to validity in this compound synthesis experiments?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
